![molecular formula C11H26N2OSi B12632237 N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine CAS No. 921203-65-8](/img/structure/B12632237.png)
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine: is a chemical compound known for its unique structure and properties It is a silanamine derivative, which means it contains a silicon-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine typically involves the reaction of a silane precursor with a morpholine derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, one common method involves the reaction of tetramethylsilane with 3-(morpholin-4-yl)propylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The silicon-nitrogen bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings .
Mecanismo De Acción
The mechanism of action of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
N,N-Diethyl-1,3-propanediamine: This compound has a similar structure but with diethyl groups instead of tetramethyl groups.
N,N’-Bis(trimethylsilyl)carbodiimide: Another silicon-containing compound with different functional groups.
Uniqueness: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is unique due to its specific combination of silicon and morpholine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
921203-65-8 |
|---|---|
Fórmula molecular |
C11H26N2OSi |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
N-[dimethyl(3-morpholin-4-ylpropyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H26N2OSi/c1-12(2)15(3,4)11-5-6-13-7-9-14-10-8-13/h5-11H2,1-4H3 |
Clave InChI |
VZCTXGWFTVVWFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)(C)CCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


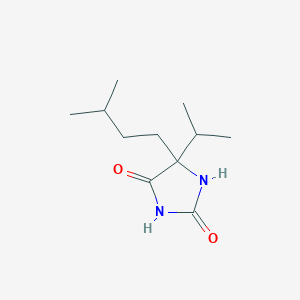
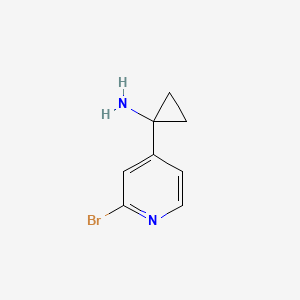

![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
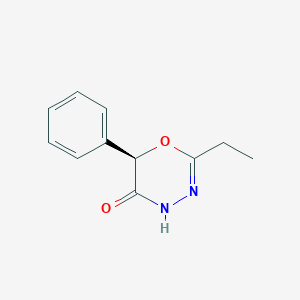
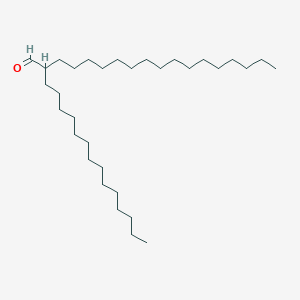
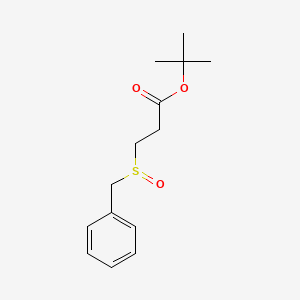

![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
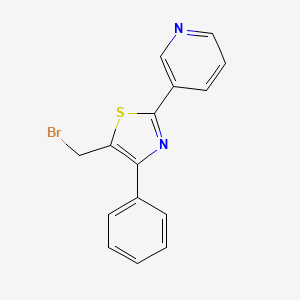
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
